N-BOC-3-(Benzyloxymethyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

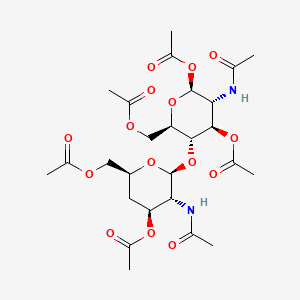

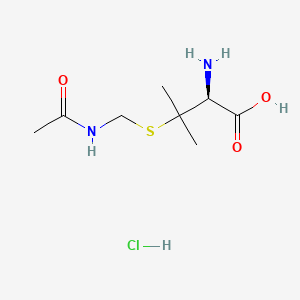

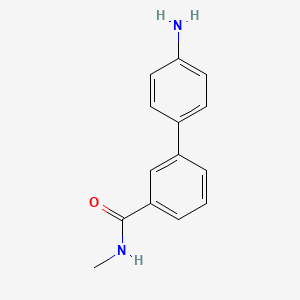

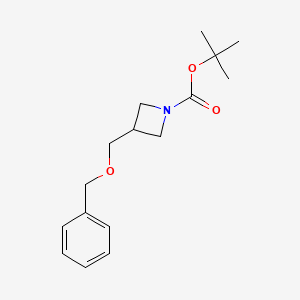

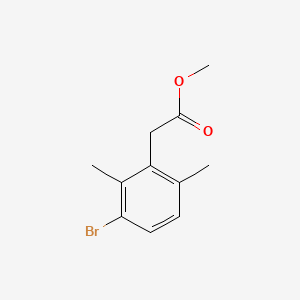

“N-BOC-3-(Benzyloxymethyl)azetidine” is a chemical compound with the IUPAC name tert-butyl 3-[(benzyloxy)methyl]-1-azetidinecarboxylate . It has a molecular weight of 277.36 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C16H23NO3/c1-16(2,3)20-15(18)17-9-14(10-17)12-19-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 . This indicates that the molecule is composed of 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Chemical Reactions Analysis

Azetidines, including this compound, exhibit unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . For instance, tert-Butyl N-Azetidin-3-ylcarbamate, a related compound, has been used in the preparation of substituted benzothiazoles via copper-catalyzed three-component domino condensation/S-arylation/heterocyclization reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 277.36 . Its molecular formula is C16H23NO3 . The InChI key for this compound is ONUHNLXBKPXAAV-UHFFFAOYSA-N .Applications De Recherche Scientifique

Continuous Flow Synthesis

A study by Colella et al. (2021) demonstrated the development of a continuous flow synthesis for 2-substituted azetines and 3-substituted azetidines using "N-Boc-3-iodoazetidine" as a common synthetic precursor. This method facilitates the handling of lithiated intermediates at higher temperatures compared to batch processing, emphasizing flow technology's role in enhancing sustainability and efficiency in chemical synthesis (Colella et al., 2021).

Strain-Release-Driven Homologation

Fawcett et al. (2019) explored the strain-release-driven homologation of boronic esters to achieve the modular synthesis of azetidines. By leveraging the high ring strain of azabicyclo[1.1.0]butane, they provided a novel pathway to azetidine derivatives, further advancing the toolbox for medicinal chemistry and the synthesis of pharmaceuticals (Fawcett et al., 2019).

Electrophile Trapping

Hodgson et al. (2014) discussed the generation and electrophile trapping of "N-Boc-2-lithio-2-azetine," showcasing a concise access to 2-substituted 2-azetines. This study highlights the versatility of "N-Boc-3-(Benzyloxymethyl)azetidine" derivatives in synthesizing complex molecular structures and their potential applications in creating novel compounds (Hodgson et al., 2014).

Synthesis of Amino Acid Derivatives

Gudelis et al. (2023) outlined an efficient synthetic route for preparing heterocyclic amino acid derivatives containing azetidine and oxetane rings. This approach further underlines the importance of "this compound" in synthesizing new compounds with potential applications in drug development and bioactive molecules (Gudelis et al., 2023).

Orientations Futures

Azetidines, including N-BOC-3-(Benzyloxymethyl)azetidine, have attracted major attention in organic synthesis due to their unique reactivity . Recent advances in the synthesis, functionalization, and application of azetidines have been reported, and future research is expected to focus on overcoming the challenges associated with the aza Paternò–Büchi reaction .

Propriétés

IUPAC Name |

tert-butyl 3-(phenylmethoxymethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-9-14(10-17)12-19-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUHNLXBKPXAAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742959 |

Source

|

| Record name | tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-17-0 |

Source

|

| Record name | 1-Azetidinecarboxylic acid, 3-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azaspiro[3.3]heptane hemioxalate](/img/structure/B581619.png)

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)